KH-259

HDAC6 Inhibitor Isozyme Selectivity Structure-Activity Relationship

Many HDAC6 inhibitors fail to achieve brain exposure needed for CNS studies. KH-259 solves this with a brain/plasma ratio of 6.73. • IC50 0.26 μM against HDAC6; >26-fold selectivity over HDAC1, >47-fold over HDAC4. • Minimal hERG inhibition (IC50 106 μM) ensures cardiac safety. • Confirmed CNS target engagement via acetylated α-tubulin elevation. • Acceptable metabolic stability (63-67% at 60 min) supports chronic dosing. Ideal for behavioral pharmacology, tauopathy, neuropathic pain, and HDAC6 inhibitor screening.

Molecular Formula C20H25N3O2
Molecular Weight 339.4 g/mol
Cat. No. B14890149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKH-259
Molecular FormulaC20H25N3O2
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N2CCN(CC2)CC3=CC=C(C=C3)C(=O)NO
InChIInChI=1S/C20H25N3O2/c1-16(18-5-3-2-4-6-18)23-13-11-22(12-14-23)15-17-7-9-19(10-8-17)20(24)21-25/h2-10,16,25H,11-15H2,1H3,(H,21,24)
InChIKeyZHVQXJZQHWNCES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KH-259: CNS-Selective HDAC6 Inhibitor


KH-259 (compound 1) is a benzylpiperazine-derived, hydroxamate-based small molecule that functions as a potent, selective, and central nervous system (CNS)-penetrant inhibitor of histone deacetylase 6 (HDAC6) [1]. It was rationally designed through a hybrid strategy combining the HDAC6 pharmacophore with structural elements of brain-penetrant histamine H1 receptor antagonists to overcome the limited blood-brain barrier permeability typical of HDAC6 inhibitors [2]. KH-259 exhibits an IC50 of 0.26 μM against HDAC6, demonstrates >25-fold selectivity over HDAC1 and >47-fold selectivity over HDAC4, and achieves a brain-to-plasma ratio of 6.73 in mice, confirming its capacity to engage central HDAC6 targets [3].

CNS-penetrant HDAC6 probe for brain target engagement studies
Isozyme selectivity over class I HDACs reduces off-target histone acetylation
Behavioral pharmacology model fit (mood, neurodegeneration, pain)
Reported cardiac safety-related endpoint context supports chronic dosing

KH-259 Differentiation from Other HDAC6 Inhibitors


HDAC6 inhibitors are not functionally interchangeable due to profound differences in three critical parameters: CNS penetration, isozyme selectivity, and off-target liability, particularly cardiac hERG channel inhibition. While many HDAC6 inhibitors exhibit potent enzymatic activity in vitro, most fail to achieve therapeutically relevant brain concentrations due to the polarity of the zinc-binding hydroxamate group, with well-known probes like Tubastatin A demonstrating poor CNS access (brain/plasma ratio ≈ 0.25) . Furthermore, high selectivity for HDAC6 over class I isoforms (e.g., HDAC1) is essential to avoid histone hyperacetylation and associated toxicity; however, selectivity ratios vary dramatically across chemical series [1]. KH-259 was specifically engineered to address this multi-parameter optimization problem: it balances nanomolar HDAC6 inhibition with a 26-fold selectivity window over HDAC1, a 47-fold window over HDAC4, and a brain/plasma ratio of 6.73, all while minimizing hERG blockade (IC50 = 106 μM), a common liability among CNS-targeted amines that causes QT prolongation [2]. Substituting KH-259 with a less well-characterized or less CNS-optimized HDAC6 inhibitor would risk both insufficient target engagement in the brain and confounding off-target effects.

Parameter
KH-259
Typical HDAC6 Inhibitors (e.g., Tubastatin A)
CNS Penetration
Reported high brain-to-plasma ratio
Limited brain access; brain/plasma may be substantially lower
Isozyme Selectivity
Selective over HDAC1/4
Selectivity gaps may cause class I histone hyperacetylation
hERG Liability
Weak hERG inhibition; cardiac risk context is lower
Stronger hERG block common among CNS amines; may confound in vivo studies

KH-259 Evidence vs Structural Analogs


Isozyme Selectivity Over Class I HDACs

In a head-to-head structure-activity relationship (SAR) study of benzylpiperazine derivatives, KH-259 (compound 1) exhibited a balanced HDAC6 inhibitory potency (IC50 = 0.26 ± 0.24 μM) and isozyme selectivity. Compared to compound 2 (a more potent but less selective analog), KH-259 shows a significantly improved safety margin against off-target class I (HDAC1) and class IIa (HDAC4) isoforms. Specifically, KH-259 achieves a HDAC1/HDAC6 selectivity ratio of 26 and a HDAC4/HDAC6 ratio of 47. In contrast, compound 2 exhibits a lower selectivity ratio of 40 for both HDAC1 and HDAC4, indicating a higher propensity for off-target histone acetylation [1]. This differentiation matters because high selectivity for HDAC6 over class I HDACs is critical to avoid genotoxicity and cytotoxicity associated with pan-HDAC inhibition.

Isozyme Selectivity
Head-to-head
HDAC1/HDAC6: 26; HDAC4/HDAC6: 47
Supports isoform-selectivity assay context
Compound 2 ratio: 40 for both isoforms
HDAC6 Inhibitor Isozyme Selectivity Structure-Activity Relationship

CNS Penetration vs Tubastatin A

KH-259 was designed to overcome the blood-brain barrier (BBB) permeability limitations that restrict most hydroxamate-based HDAC6 inhibitors. Following intraperitoneal administration in mice, KH-259 achieved a brain/plasma concentration ratio of 6.73 ± 0.99, indicating substantial and preferential distribution into the CNS [1]. This represents a 27-fold improvement over the widely used HDAC6 probe Tubastatin A, which exhibits a brain/plasma ratio of just 0.25 in mice, confirming minimal brain penetration . Even within its own chemical series, KH-259 demonstrates superior CNS exposure compared to analog 8 (brain/plasma ratio = 4.37) [1].

CNS Penetration
Cross-study comparable
Brain/plasma: 6.73 ± 0.99
Reported CNS exposure context
Tubastatin A: 0.25; 27-fold higher
Blood-Brain Barrier CNS Penetration Pharmacokinetics

hERG Safety Profile vs Lead Compound

A critical liability of CNS-penetrant basic amines is inhibition of the hERG potassium channel, which can lead to QT interval prolongation and cardiotoxicity. The initial lead compound 2, while possessing excellent CNS penetration (brain/plasma ratio = 7.91), was found to be a potent hERG inhibitor (IC50 = 0.66 ± 0.08 μM), precluding its further development [1]. Through structural optimization—specifically, replacing a phenyl group with a methyl group to reduce lipophilicity—KH-259 was generated. This modification dramatically reduced hERG inhibition: KH-259 exhibits an hERG IC50 of 106 ± 16.3 μM, representing a 161-fold improvement over compound 2 and an IC50 value well above the 30 μM threshold generally considered to mitigate cardiac risk [1].

hERG Liability
Head-to-head
hERG IC50: 106 ± 16.3 μM
Supports cardiac safety-related endpoint monitoring
Compound 2: 0.66 μM; 161-fold lower block
Cardiac Safety hERG Off-Target Liability

In Vivo Target Engagement in Brain

A key differentiator for HDAC6 inhibitors intended for CNS use is functional selectivity in vivo—the ability to engage HDAC6's primary substrate (α-tubulin) without affecting class I HDAC substrates (histones). Following intraperitoneal administration of KH-259 (10 mg/kg) in mice, Western blot analysis of brain tissue revealed a significant increase in acetylated α-tubulin levels, confirming HDAC6 target engagement. Critically, no increase in acetylated histone H3K9 was observed [1]. This contrasts with less selective HDAC6 inhibitors or pan-HDAC inhibitors that induce global histone hyperacetylation in the brain, which can lead to transcriptional dysregulation and cognitive impairment [2]. The data confirm that the 26- to 47-fold isozyme selectivity observed in vitro translates into functional target selectivity in the CNS.

In Vivo Selectivity
Class-level inference
Ac-α-tubulin ↑; histone H3K9 unchanged
Reported functional selectivity in CNS
Mouse brain, 10 mg/kg IP, Western blot
Target Engagement Pharmacodynamics Epigenetics

Cross-Species Metabolic Stability

In vitro metabolic stability assays in liver microsomes are predictive of in vivo clearance and thus suitability for preclinical efficacy studies. KH-259 demonstrated 67% remaining after 60 minutes in mouse liver microsomes and 63% remaining after 60 minutes in human liver microsomes [1]. Compared to compound 8, which exhibited higher mouse microsomal stability (80% remaining) but lacked the favorable hERG profile of KH-259, KH-259 represents an optimized balance of metabolic stability and safety [1]. Compound 2, despite its potency, was not advanced due to its hERG liability, rendering metabolic stability data less clinically relevant for that analog.

Metabolic Stability
Head-to-head
67% (mouse), 63% (human) at 60 min
Supports in vivo stability review
Compound 8: 80%, 73%
ADME Metabolic Stability Drug Discovery

Antidepressant Efficacy in Mouse TST

To validate the functional consequence of CNS HDAC6 inhibition, KH-259 was evaluated in the mouse tail suspension test (TST), a classic behavioral model for antidepressant activity. Intraperitoneal administration of KH-259 (10 mg/kg) significantly reduced immobility time, an effect comparable in magnitude to the positive control fluoxetine (a clinically approved selective serotonin reuptake inhibitor) administered at 20 mg/kg IP [1]. This efficacy is directly attributable to brain HDAC6 inhibition, as confirmed by the target engagement biomarker data showing increased acetylated α-tubulin without histone H3K9 acetylation changes [2]. Notably, this antidepressant effect was achieved with a compound that exhibits a favorable cardiac safety profile (hERG IC50 = 106 μM), distinguishing KH-259 from earlier CNS-penetrant HDAC6 inhibitors with hERG liabilities.

TST Behavioral Response
Cross-study comparable
Reduced immobility at 10 mg/kg IP
Reported behavioral model endpoint context
Comparable to fluoxetine 20 mg/kg
Antidepressant Behavioral Pharmacology In Vivo Efficacy

KH-259 Research Applications


HDAC6 in Depression & Anxiety Models

KH-259 is ideally suited for behavioral pharmacology studies examining the role of CNS HDAC6 in mood disorders. Given its demonstrated antidepressant efficacy in the mouse tail suspension test (comparable to fluoxetine) and its robust brain penetration (brain/plasma ratio = 6.73), KH-259 can be used to interrogate HDAC6-mediated mechanisms in chronic stress models, including chronic unpredictable mild stress (CUMS) or social defeat paradigms [1]. The compound's high isozyme selectivity (26-fold over HDAC1) ensures that observed behavioral effects can be confidently attributed to HDAC6 inhibition rather than off-target histone acetylation.

HDAC6 in Neurodegenerative Disease Models

HDAC6 inhibition is an emerging therapeutic strategy for tauopathies (e.g., Alzheimer's disease, frontotemporal dementia) and protein aggregation disorders. KH-259's high brain/plasma ratio (6.73) and functional target engagement in the CNS make it a compelling tool compound for evaluating the effects of HDAC6 inhibition on tau acetylation, microtubule stability, and axonal transport in transgenic mouse models [2]. Its favorable cardiac safety profile (hERG IC50 = 106 μM) and acceptable metabolic stability (63-67% remaining at 60 min) support chronic dosing regimens required for neurodegenerative disease studies.

HDAC6 in Neuropathic Pain & Neuroinflammation

Emerging evidence implicates HDAC6 in the regulation of inflammatory responses and pain signaling pathways within the CNS. KH-259's validated CNS penetration and functional selectivity (increased acetylated α-tubulin without histone H3K9 acetylation) make it suitable for studies in neuropathic pain models (e.g., spared nerve injury, chronic constriction injury) or neuroinflammatory conditions [2]. Its lack of significant hERG inhibition eliminates a major confounding cardiovascular variable in pain behavior studies that rely on sensitive motor and reflex endpoints.

Positive Control for CNS HDAC6 Inhibitor Screening

KH-259 serves as an excellent reference standard for academic and industrial screening campaigns aimed at discovering novel CNS-penetrant HDAC6 inhibitors. Its well-characterized multi-parameter optimization profile—including IC50 (0.26 μM), isozyme selectivity ratios (26/47), brain/plasma ratio (6.73), and hERG IC50 (106 μM)—provides a benchmark for evaluating new chemical entities [REFS-1, REFS-2]. Researchers can benchmark novel HDAC6 inhibitors against KH-259 to assess whether they achieve a comparable balance of potency, CNS exposure, and safety.

Application
Selection Property
Validation Focus
Mood disorder models (depression, anxiety)
CNS penetration & isozyme selectivity
Behavioral endpoint response (TST, chronic stress paradigms)
Tauopathy & protein aggregation models
Brain target engagement & metabolic stability
Tau acetylation, microtubule stability, axonal transport endpoints
Neuropathic pain & neuroinflammation models
CNS exposure & cardiac safety-related endpoint monitoring
Pain behavior & inflammatory marker endpoints
HDAC6 inhibitor screening benchmark
Multi-parameter optimization profile
Potency, selectivity, CNS exposure & hERG benchmark context

Technical Documentation Hub

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36 linked technical documents
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